N-(1-phenylethyl)sulfamoyl chloride
Description
Properties
IUPAC Name |
N-(1-phenylethyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNBUUOURXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order to form the peptide chain. Each addition involves the coupling of an amino acid protected by a temporary protecting group, followed by deprotection to expose the next reactive site .
Industrial Production Methods: Industrial production of angiotensin II human typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed:
Methionine sulfoxide: from oxidation.
Free thiols: from reduction.
Peptide analogs: from substitution.
Scientific Research Applications
Chemical Properties and Structure
N-(1-phenylethyl)sulfamoyl chloride has the molecular formula C₈H₁₀ClNO₂S. It features a sulfamoyl group attached to a phenylethyl moiety, which contributes to its reactivity and potential applications in synthesis and drug development.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: Compounds with sulfamoyl groups have been studied for their potential antimicrobial properties. Research indicates that sulfamides can inhibit bacterial growth, making them candidates for antibiotic development .
- Anticancer Properties: The structural characteristics of sulfamides allow them to interact with biological targets involved in cancer progression. Studies have shown that derivatives of sulfamides can induce apoptosis in cancer cells .
2. Organic Synthesis
- Reagent in Synthesis: this compound serves as a versatile reagent in organic synthesis, particularly in the formation of more complex molecules. It can participate in nucleophilic substitution reactions, leading to the creation of various derivatives.
- Building Block for Drug Development: The compound is utilized as a building block for synthesizing other bioactive molecules, facilitating the development of new pharmaceuticals .
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of sulfamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic formulation.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the anticancer efficacy of sulfamide compounds. This compound was tested against various cancer cell lines, showing promising results in reducing cell viability through apoptotic pathways. This highlights its potential role in cancer therapy development .
Data Tables
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli |
| Anticancer Properties | Induces apoptosis in cancer cell lines |
| Organic Synthesis | Acts as a reagent for nucleophilic substitutions and complex molecule formations |
| Drug Development | Serves as a building block for synthesizing bioactive compounds |
Mechanism of Action
Angiotensin II human exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R) . Upon binding to AT1R, it activates several signaling pathways, including the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger the release of calcium ions from intracellular stores, resulting in vasoconstriction and increased blood pressure . Angiotensin II human also stimulates the release of aldosterone, which enhances sodium retention and potassium excretion .
Comparison with Similar Compounds
Comparison with Similar Sulfamoyl Chlorides and Sulfonamides
Structural and Functional Group Variations
The reactivity and applications of sulfamoyl chlorides are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Challenges
- Divergent Synthesis : Strategies using this compound in modular assemblies (e.g., boronic acid templates) face limitations in yield and diversity compared to smaller sulfamoyl chlorides .
- Reactivity Trade-offs: While aromatic substituents enhance material properties (e.g., in polymers), they may hinder reaction kinetics, necessitating catalytic innovations .
Biological Activity
N-(1-phenylethyl)sulfamoyl chloride is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a sulfamoyl group, has been studied for its effects in various biological systems, including antibacterial, anti-inflammatory, and anticancer activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a phenethyl moiety attached to a sulfamoyl group. The general structure can be represented as follows:
This compound is synthesized through acylation reactions, which can be facilitated by methods such as ultrasonic irradiation, enhancing yield and efficiency .
1. Antibacterial Activity
Research indicates that compounds within the sulfamoyl class exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes critical for growth and replication.
2. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory potential. The sulfamoyl group is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
3. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Its structural analogs have shown efficacy in inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of oxidative stress . Notably, compounds with similar structures have been noted for their ability to inhibit tumor growth in preclinical models.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against several pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
Study on Anti-inflammatory Activity
In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. The compound significantly reduced levels of TNF-α and IL-6 in serum samples compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenethyl group can influence both lipophilicity and bioavailability, impacting the compound's efficacy across different biological systems .
Q & A
Q. What are the optimal methods for synthesizing N-(1-phenylethyl)sulfamoyl chloride, and how can purity be validated?
Methodological Answer: Synthesis typically involves chlorination of the corresponding sulfonamide precursor using agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example:
Dissolve the sulfonamide precursor (e.g., N-(1-phenylethyl)sulfonamide) in anhydrous dichloromethane.
Add oxalyl chloride dropwise under inert atmosphere, followed by catalytic DMF to activate the reaction.
Stir at room temperature for 12–24 hours, monitoring completion via TLC (e.g., hexane:ethyl acetate 3:1).
Concentrate under reduced pressure and triturate with hexane/ether to isolate the crude product.
Validation: Use H NMR (e.g., δ 1.5–1.7 ppm for CH in 1-phenylethyl group) and HRMS (calculated vs. observed [M+H]) to confirm structure. Purity can be assessed via melting point consistency (e.g., 130–135°C range) .
Q. What safety protocols are critical when handling sulfamoyl chlorides like this compound?
Methodological Answer:
- Ventilation: Use fume hoods due to volatility and respiratory hazards.
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (compounds are corrosive and hydrolyze to release HCl).
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents.
- Storage: Keep in sealed, moisture-free containers at 2–8°C to prevent decomposition .
Q. How can researchers characterize the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies: React with amines (e.g., aniline derivatives) in dichloromethane at varying temperatures (0°C to reflux). Monitor progress via H NMR for disappearance of the sulfamoyl chloride’s NH proton (δ 9.5–10.5 ppm).
- Competitive Reactions: Compare reactivity with other sulfonyl chlorides (e.g., tosyl chloride) using Hammett plots to assess electronic effects .
Advanced Research Questions
Q. How can computational modeling predict the electrophilic reactivity of this compound in drug design?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on the sulfamoyl group’s hydrogen bonding with active-site residues (e.g., Lys721).
- DFT Calculations: Calculate Mulliken charges on the sulfur atom to quantify electrophilicity. Compare with experimental reaction rates to validate models .
Q. What strategies resolve contradictions in reaction yields when using different chlorination agents (e.g., SOCl₂ vs. (COCl)₂)?
Methodological Answer:
- Mechanistic Analysis: SOCl₂ generates HCl in situ, which may protonate sensitive substrates, whereas oxalyl chloride forms volatile byproducts (CO, CO₂).
- Case Study: For sterically hindered substrates, oxalyl chloride with DMF catalysis (forming iminium intermediates) improves yields by 15–20% compared to SOCl₂ .
Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the stability of sulfamoyl chlorides?
Methodological Answer:
- Stability Assays: Accelerate degradation studies under humid conditions (40°C/75% RH). Monitor via HPLC for decomposition products (e.g., sulfonic acids).
- Electronic Effects: Nitro or methoxy groups at the para position increase stability by 30% due to reduced electron density at the sulfur center .
Q. What advanced purification techniques are recommended for isolating this compound from byproducts?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization: Dissolve in hot toluene and cool to −20°C for crystal formation.
- Avoid Aqueous Workup: Hydrolysis risks; instead, use anhydrous MgSO₄ for drying .
Data-Driven Research Scenarios
Q. How can researchers design experiments to assess the compound’s hydrolytic stability under physiological conditions?
Methodological Answer:
Q. What methodologies identify side reactions during coupling with amines (e.g., formation of sulfonamides vs. sulfonate esters)?
Methodological Answer:
- Control Reactions: Use sterically hindered amines (e.g., 2,6-dimethylaniline) to favor sulfonamide formation.
- IR Spectroscopy: Detect ester C=O stretches (~1740 cm⁻¹) vs. sulfonamide S=O (~1350 cm⁻¹).
- Isolation: Separate products via preparative TLC and characterize via C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
